molecular formula C17H19F2N3O2 B5570027 1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine

1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine

Cat. No. B5570027
M. Wt: 335.35 g/mol
InChI Key: KGLYTXBMNJTGJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine typically involves multi-step chemical reactions. For example, novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, which share a part of the structural framework, were synthesized via reactions involving acetonitrile derivatives and ethyl 2,4-dioxo-4-arylbutanoate in the presence of piperidine, showing the versatility of piperidine in synthetic chemistry (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds like 1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine can be characterized using various spectroscopic techniques. For instance, the structure of related compounds has been confirmed by single crystal X-ray diffraction studies, which provide detailed insights into the molecular geometry and conformation (Karthik et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives often lead to the formation of novel compounds with interesting properties. For instance, the reaction of piperazine derivatives with benzoyl isothiocyanate and substituted benzoyl isothiocyanate has led to the synthesis of compounds with potential anti-inflammatory activity (Ahmed et al., 2017). This highlights the reactivity of piperidine derivatives in forming compounds with biological relevance.

Physical Properties Analysis

The physical properties of such compounds, including their thermal stability and optical properties, can be thoroughly analyzed using techniques like thermogravimetric analysis and spectroscopic methods. The thermal and optical properties of a compound containing a difluorophenyl and piperidine moiety were studied, revealing its stability and interaction energies between molecules (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of piperidine derivatives can be influenced by the nature of substituents on the piperidine ring. For example, the introduction of different substituents on piperidine derivatives has been shown to impact their anti-acetylcholinesterase activity, demonstrating the importance of chemical structure in determining the properties of these compounds (Sugimoto et al., 1990).

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, including compounds structurally related to 1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine, were synthesized through the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives. This process demonstrates the compound's utility in facilitating the preparation of complex molecular architectures in good to excellent yields within a short time frame (Goli-Garmroodi et al., 2015).

Pharmacokinetics and Drug Development

  • In the context of developing novel anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment, a compound structurally related to 1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine underwent pharmacokinetic studies. This study highlights the importance of chemical modifications to improve stability in plasma and reduce enzymatic hydrolysis, thereby affecting the compound's pharmacokinetics and its potential application in cancer therapy (Teffera et al., 2013).

Corrosion Inhibition

  • Benzimidazole derivatives, with a structure similar to 1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine, were studied for their inhibitive action on the corrosion of N80 steel in hydrochloric acid solution. These studies reveal the compound's potential as a corrosion inhibitor, showcasing high inhibition efficiency and providing insights into the mechanisms behind its protective action (Yadav et al., 2016).

Material Science and Imaging

  • In material science, a [2 + 1] mixed ligand concept was explored using a precursor similar to 1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine. This study demonstrates the compound's utility in developing imaging agents, illustrating the versatility of the chemical framework in labeling bioactive molecules for diagnostic purposes (Mundwiler et al., 2004).

Organic Synthesis and Reactions

  • The compound's framework has been utilized in the synthesis of polycyclic imidazolidinones via amine redox-annulation, showcasing its role in facilitating the preparation of complex organic molecules. This work highlights the compound's importance in organic synthesis, particularly in the development of novel synthetic methodologies (Zhu et al., 2017).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological target . For example, some imidazole derivatives are used as antifungal agents, where they inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Future Directions

The future directions of imidazole research are likely to involve the development of new drugs with imidazole as a core structure . This is due to the broad range of biological activities that imidazole derivatives can exhibit .

properties

IUPAC Name

[4-(difluoromethoxy)phenyl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2/c1-21-11-8-20-15(21)12-6-9-22(10-7-12)16(23)13-2-4-14(5-3-13)24-17(18)19/h2-5,8,11-12,17H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLYTXBMNJTGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine

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